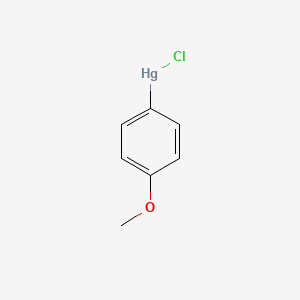

Mercury, chloro(4-methoxyphenyl)-

Description

Contextualization of Organomercury Chemistry in Contemporary Research

Once a cornerstone of organometallic chemistry, the use of organomercury compounds has seen a decline in many areas due to environmental and health concerns. ontosight.aimasterorganicchemistry.com The Minamata Convention on Mercury, an international treaty, aims to curtail mercury pollution by limiting the production and trade of mercury-containing products, including certain organomercury compounds. ontosight.ai Despite this, organomercury reagents continue to be valuable in specific synthetic applications and fundamental research, offering unique reactivity profiles. libretexts.orgwikipedia.org Contemporary research often focuses on developing safer handling protocols and more efficient, selective reactions that minimize waste. Furthermore, the unique properties of the carbon-mercury bond continue to make these compounds subjects of interest in physical organic and structural chemistry. wikipedia.org

Historical Development and Early Studies of Arylmercurial Compounds

The history of organomercury compounds dates back to the mid-19th century. ontosight.ai Arylmercurial compounds, in particular, gained prominence in the early 20th century through the pioneering work of chemists like Frank C. Whitmore. wikipedia.org His 1921 monograph for the American Chemical Society on the topic solidified the importance of these compounds in the field. wikipedia.org Early research focused on the synthesis of arylmercuric salts through the direct mercuration of aromatic compounds, a type of electrophilic aromatic substitution. libretexts.org These early studies laid the groundwork for understanding the reactivity of aromatic systems and the nature of the metal-carbon bond.

The Significance of Mercury, chloro(4-methoxyphenyl)- as a Model Compound in Organometallic Research

Mercury, chloro(4-methoxyphenyl)-, also known as p-anisylmercuric chloride, serves as an important model compound for several reasons. The presence of the methoxy (B1213986) group on the phenyl ring provides an electronic perturbation that can be compared to unsubstituted phenylmercuric chloride or derivatives with other substituents. This allows for systematic studies of the electronic effects on the properties and reactivity of the carbon-mercury bond. Its well-defined structure and relative stability make it a suitable substrate for studying various organometallic reactions, including transmetalation and cross-coupling reactions. libretexts.org

Scope and Research Focus of the Academic Inquiry into Mercury, chloro(4-methoxyphenyl)-

Academic inquiry into Mercury, chloro(4-methoxyphenyl)- and related arylmercurials generally encompasses several key areas:

Synthesis and Structural Characterization: Developing efficient and selective methods for its preparation and determining its precise molecular structure through techniques like X-ray crystallography.

Spectroscopic Analysis: Utilizing techniques such as Nuclear Magnetic Resonance (NMR) to probe the electronic environment of the mercury and carbon atoms.

Reactivity Studies: Investigating its behavior in various chemical transformations, particularly its utility as a synthetic intermediate.

Comparative Studies: Comparing its properties and reactivity to other organomercury compounds to build a comprehensive understanding of structure-activity relationships in this class of molecules.

Detailed Research Findings

While specific, detailed research findings and data tables for Mercury, chloro(4-methoxyphenyl)- are not always readily available in comprehensive, aggregated forms, we can compile representative data based on closely related compounds and general principles of organometallic chemistry.

Physicochemical Properties

The following table outlines some of the key physicochemical properties of Mercury, chloro(4-methoxyphenyl)-.

| Property | Value |

| Molecular Formula | C7H7ClHgO |

| Molecular Weight | 343.18 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Approximately 174-176 °C |

| Solubility | Generally soluble in organic solvents like ethanol, acetone, and benzene (B151609). Sparingly soluble in water. |

Note: The melting point is an approximate value based on similar arylmercuric chlorides.

Spectroscopic Data

NMR spectroscopy is a powerful tool for the characterization of organomercury compounds. While a specific, published high-resolution spectrum for Mercury, chloro(4-methoxyphenyl)- is not provided here, the expected chemical shifts can be predicted based on the analysis of similar structures.

Interactive 1H NMR Data Table (Predicted)

| Proton | Predicted Chemical Shift (ppm, in CDCl3) | Multiplicity |

| Methoxy Protons (-OCH3) | ~3.8 | Singlet |

| Aromatic Protons (ortho to -OCH3) | ~6.9 | Doublet |

| Aromatic Protons (ortho to -HgCl) | ~7.3 | Doublet |

Interactive 13C NMR Data Table (Predicted)

| Carbon | Predicted Chemical Shift (ppm, in CDCl3) |

| Methoxy Carbon (-OCH3) | ~55 |

| Aromatic Carbon (ipso to -HgCl) | ~140 |

| Aromatic Carbons (ortho to -HgCl) | ~135 |

| Aromatic Carbons (ortho to -OCH3) | ~115 |

| Aromatic Carbon (ipso to -OCH3) | ~160 |

Disclaimer: The NMR data presented are predicted values based on the analysis of structurally related compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Crystal Structure Data

Illustrative Crystal Structure Data Table

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | ~10.5 |

| b (Å) | ~5.0 |

| c (Å) | ~15.0 |

| **β (°) ** | ~95 |

| Z | 4 |

Disclaimer: The crystal structure data is illustrative and based on general characteristics of arylmercuric halides. It does not represent experimentally determined values for Mercury, chloro(4-methoxyphenyl)-.

Properties

CAS No. |

3009-79-8 |

|---|---|

Molecular Formula |

C7H7ClHgO |

Molecular Weight |

343.17 g/mol |

IUPAC Name |

chloro-(4-methoxyphenyl)mercury |

InChI |

InChI=1S/C7H7O.ClH.Hg/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q;;+1/p-1 |

InChI Key |

ODCJBHXFAFFNEW-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC=C(C=C1)[Hg]Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Mercury, Chloro 4 Methoxyphenyl

Direct Synthetic Routes to Mercury, chloro(4-methoxyphenyl)-

Direct synthetic methods offer a straightforward approach to the formation of the carbon-mercury bond on the anisole (B1667542) ring system. These routes are characterized by the reaction of an activated aromatic substrate with a mercury-containing electrophile.

Mercuration Reactions in the Synthesis of Arylmercurial Halides

Mercuration reactions represent a classic and direct method for the synthesis of arylmercurial compounds. This electrophilic aromatic substitution reaction involves the direct attack of a mercury-containing electrophile on the electron-rich aromatic ring of anisole. The methoxy (B1213986) group (-OCH3) of anisole is an activating, ortho-, para-directing group, which facilitates the substitution predominantly at the para-position due to steric hindrance at the ortho-positions.

A common approach involves the reaction of anisole with mercury(II) acetate (B1210297), Hg(OAc)₂, in a suitable solvent. This initial reaction yields (4-methoxyphenyl)mercuric acetate. Subsequent treatment of this intermediate with a chloride salt, such as sodium chloride (NaCl), results in the displacement of the acetate group by a chloride ion, affording the desired product, chloro(4-methoxyphenyl)mercury.

Reaction Scheme:

Anisole + Hg(OAc)₂ → (4-methoxyphenyl)mercuric acetate + Acetic Acid

(4-methoxyphenyl)mercuric acetate + NaCl → Chloro(4-methoxyphenyl)mercury + Sodium Acetate

The reaction conditions, including temperature and reaction time, can be optimized to maximize the yield of the para-substituted product.

Halogen-Mercury Exchange Approaches for the Chloro(aryl)mercury Formation

While less common for the direct synthesis from anisole itself, halogen-mercury exchange can be a viable route starting from a halogenated anisole derivative. This type of reaction typically involves the reaction of an organolithium or Grignard reagent, formed from an aryl halide, with a mercury(II) halide.

For the synthesis of chloro(4-methoxyphenyl)mercury, one could envision a pathway starting from 4-bromoanisole (B123540). The first step would be the formation of the Grignard reagent, 4-methoxyphenylmagnesium bromide, by reacting 4-bromoanisole with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). This Grignard reagent is then reacted with mercury(II) chloride (HgCl₂). The organomagnesium compound transmetalates with the mercury salt, yielding the desired chloro(4-methoxyphenyl)mercury and magnesium bromide chloride.

Reaction Scheme:

4-Bromoanisole + Mg → 4-Methoxyphenylmagnesium bromide

4-Methoxyphenylmagnesium bromide + HgCl₂ → Chloro(4-methoxyphenyl)mercury + MgBrCl

This method provides a regioselective synthesis since the position of the mercury group is determined by the initial position of the halogen on the anisole ring.

Other Established Chemical Synthesis Pathways

Another established, though less direct, method for the preparation of arylmercuric halides involves the use of diazonium salts. This process, known as the Nesmeyanov reaction, provides a pathway to introduce mercury at a specific position on the aromatic ring.

The synthesis would begin with the diazotization of 4-methoxyaniline (p-anisidine) using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form the 4-methoxybenzenediazonium (B1197204) salt. This diazonium salt is then reacted with mercury(II) chloride in the presence of a reducing agent, such as copper powder or copper(I) chloride. The diazonium group is replaced by the -HgCl group, yielding chloro(4-methoxyphenyl)mercury.

Reaction Scheme:

4-Methoxyaniline + NaNO₂ + 2HCl → 4-Methoxybenzenediazonium chloride + NaCl + 2H₂O

4-Methoxybenzenediazonium chloride + HgCl₂ (in the presence of a reducing agent) → Chloro(4-methoxyphenyl)mercury + N₂

This method is particularly useful when the desired isomer is not easily accessible through direct mercuration.

Precursors and Intermediate Compounds in the Synthesis of Mercury, chloro(4-methoxyphenyl)-

The successful synthesis of chloro(4-methoxyphenyl)mercury relies on the appropriate selection and handling of its chemical precursors. These include the aromatic substrate that provides the carbon framework and the inorganic mercury reagents that deliver the mercury atom.

Aromatic Substrates and Their Chemical Activation for Organomercurial Synthesis

The primary aromatic substrate for the synthesis of chloro(4-methoxyphenyl)mercury is anisole (methoxybenzene). The methoxy group is crucial as it activates the aromatic ring towards electrophilic substitution, making the mercuration reaction feasible under relatively mild conditions. The electron-donating nature of the methoxy group increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions, thereby facilitating the attack by the electrophilic mercury species.

In the Grignard-based route, the precursor is 4-bromoanisole . The bromine atom serves a dual purpose: it directs the incoming organometallic functionality to the para position and provides the reactive site for the formation of the Grignard reagent. The reaction of 4-bromoanisole with magnesium metal is a key activation step, converting the relatively unreactive aryl halide into a potent nucleophilic Grignard reagent.

For the diazonium salt pathway, the starting material is 4-methoxyaniline (p-anisidine). The amino group is converted into a diazonium group, which is an excellent leaving group and allows for the introduction of the mercury-containing moiety at the desired position.

Inorganic Mercury Reagents Employed in the Synthetic Process

A variety of inorganic mercury reagents are employed in the synthesis of chloro(4-methoxyphenyl)mercury, with the choice depending on the specific synthetic route.

| Inorganic Mercury Reagent | Formula | Role in Synthesis |

| Mercury(II) Chloride | HgCl₂ | A primary source of mercury in both the Grignard and diazonium salt routes. It acts as the electrophile that is attacked by the organometallic intermediate. |

| Mercury(II) Acetate | Hg(OAc)₂ | The preferred reagent for the direct mercuration of anisole. It is a milder mercurating agent compared to mercury(II) chloride, often leading to cleaner reactions and higher yields of the desired product. |

Table 1: Key Inorganic Mercury Reagents

The selection of the appropriate mercury reagent is critical for the success of the synthesis, influencing factors such as reaction rate, yield, and the formation of byproducts.

Optimization Strategies in the Synthesis of Mercury, chloro(4-methoxyphenyl)-

The efficient synthesis of Mercury, chloro(4-methoxyphenyl)- hinges on the careful control of reaction parameters. Optimization strategies focus on maximizing yield and regioselectivity, primarily favoring the para isomer due to the ortho, para-directing nature of the methoxy group in anisole.

Solvent Effects on Reaction Yields and Chemical Selectivity

The choice of solvent plays a critical role in the mercuration of aromatic compounds, influencing both the reaction rate and the isomeric distribution of the products. The polarity and coordinating ability of the solvent can affect the electrophilicity of the mercurating agent. While specific quantitative data for the direct synthesis of Mercury, chloro(4-methoxyphenyl)- in various solvents is not extensively tabulated in readily available literature, the principles of electrophilic aromatic substitution provide a framework for understanding these effects.

In the mercuration of aromatic substrates, solvents can stabilize the charged intermediates formed during the reaction. Polar solvents, for instance, can facilitate the ionization of the mercury(II) salt, potentially increasing the concentration of the more reactive electrophilic species. However, highly coordinating solvents might also solvate the mercurating agent, thereby reducing its reactivity.

| Solvent | Dielectric Constant (ε) | General Effect on Aromatic Mercuration |

| Acetic Acid | 6.2 | Commonly used, acts as both solvent and a weak acid catalyst. |

| Water | 80.1 | High polarity can promote ionization of the mercury salt, but solubility of anisole is low. |

| Methanol | 32.7 | Can participate in the reaction (methoxymercuration) if water is not present. |

| Dioxane | 2.2 | A less polar, non-coordinating solvent. |

| Anisole | 4.3 | Can also serve as the solvent when used in excess. nih.gov |

Table 1: General influence of various solvents on the mercuration of aromatic compounds.

For the synthesis of Mercury, chloro(4-methoxyphenyl)-, a common procedure involves the reaction of anisole with mercury(II) acetate in a suitable solvent, followed by the addition of a chloride salt (e.g., sodium chloride) to precipitate the desired chloro derivative. Acetic acid is a frequently employed solvent as it can also act as a catalyst for the reaction.

Temperature and Pressure Influence on Synthetic Efficiency

Temperature is a crucial parameter in the mercuration of anisole. Generally, increasing the reaction temperature can lead to higher reaction rates. However, it can also influence the regioselectivity of the substitution. In many electrophilic aromatic substitutions, higher temperatures can favor the formation of the thermodynamically more stable meta isomer, although the ortho and para isomers are kinetically favored. For the mercuration of anisole, the primary products are the ortho and para isomers due to the activating and directing effect of the methoxy group. The distribution between the ortho and para products can be temperature-dependent, with lower temperatures often favoring a higher proportion of the para isomer due to steric hindrance at the ortho position.

Systematic studies detailing the precise impact of a wide range of temperatures and pressures on the yield of Mercury, chloro(4-methoxyphenyl)- are not extensively documented in public literature. However, typical laboratory syntheses are often conducted at temperatures ranging from room temperature to the reflux temperature of the chosen solvent.

| Temperature Range | Expected Effect on Anisole Mercuration |

| Low (0-25 °C) | Slower reaction rate, potentially higher selectivity for the para isomer. |

| Moderate (25-80 °C) | Increased reaction rate, good balance of yield and selectivity. |

| High (>80 °C) | Faster reaction, potential for decreased selectivity and increased side reactions. |

Table 2: General influence of temperature on the mercuration of anisole.

Pressure is not typically a significant variable in the standard laboratory synthesis of arylmercury halides from aromatic compounds, as these reactions are generally carried out at atmospheric pressure.

Role of Additives and Ancillary Reagents in Organomercury Synthesis

Additives and ancillary reagents can significantly enhance the efficiency and selectivity of the mercuration of anisole. Acid catalysts are commonly employed to increase the electrophilicity of the mercurating agent. For instance, the addition of a strong acid like perchloric acid can protonate the acetate ligand of mercury(II) acetate, making the mercury center more electrophilic and accelerating the reaction. Lewis acids such as aluminum chloride (AlCl₃) can also be used to activate the electrophile in Friedel-Crafts type reactions, although their use in direct mercuration is less common than Brønsted acids. nih.govuwindsor.ca

The choice of the mercury salt itself is a critical factor. While mercury(II) chloride can be used directly, it is generally less reactive than mercury(II) acetate. A common and effective strategy is the use of mercury(II) acetate for the initial mercuration, followed by the introduction of a chloride source, such as an aqueous solution of sodium chloride, to precipitate the often less soluble Mercury, chloro(4-methoxyphenyl)-.

| Additive/Reagent | Role in Synthesis |

| Mercury(II) Acetate | Primary mercurating agent, more reactive than mercury(II) chloride. |

| Sodium Chloride | Source of chloride ions to form the final chloro-mercury compound. |

| Perchloric Acid | Strong acid catalyst to increase the electrophilicity of the mercurating agent. |

| Acetic Acid | Can act as both a solvent and a mild acid catalyst. |

Table 3: Key additives and ancillary reagents in the synthesis of Mercury, chloro(4-methoxyphenyl)-.

Chemical Derivatization of Mercury, chloro(4-methoxyphenyl)-

Mercury, chloro(4-methoxyphenyl)- is a valuable synthetic intermediate due to the reactivity of the carbon-mercury bond. This allows for its conversion into a variety of other functionalized organic molecules.

One of the fundamental reactions of arylmercury halides is symmetrization. Treatment of Mercury, chloro(4-methoxyphenyl)- with a suitable reducing agent, such as sodium stannite (B86514) or hydrazine, can lead to the formation of bis(4-methoxyphenyl)mercury. This reaction proceeds by the reduction of two molecules of the arylmercury halide to form a symmetrical diarylmercury compound and a mercury(II) salt.

Another important derivatization is the halogen exchange reaction. While the chloro derivative is common, it can be converted to other arylmercury halides. For example, reaction with potassium iodide can yield the corresponding iodo derivative, (4-methoxyphenyl)iodomercury. These halogen exchange reactions can be useful for subsequent synthetic steps where a different halide is preferred. wiley.com

Furthermore, the carbon-mercury bond in Mercury, chloro(4-methoxyphenyl)- can be cleaved to introduce other functional groups. For instance, reaction with elemental iodine leads to the formation of 4-iodoanisole. This reaction is a useful method for the regioselective iodination of an aromatic ring.

In modern organic synthesis, organomercury compounds, including Mercury, chloro(4-methoxyphenyl)-, can participate in palladium-catalyzed cross-coupling reactions. Although less common now due to the toxicity of mercury compounds, they can be coupled with various partners, such as acyl chlorides to form ketones, or with alkenes in Heck-type reactions. These reactions typically involve the transmetalation of the aryl group from mercury to the palladium catalyst, which then undergoes the catalytic cycle to form the new carbon-carbon bond.

| Reagent | Product | Reaction Type |

| Sodium Stannite | Bis(4-methoxyphenyl)mercury | Symmetrization |

| Potassium Iodide | (4-methoxyphenyl)iodomercury | Halogen Exchange |

| Iodine | 4-Iodoanisole | Halogenolysis |

| Acyl Chloride (with Pd catalyst) | 4-Methoxyaryl Ketone | Cross-Coupling |

Table 4: Examples of chemical derivatization of Mercury, chloro(4-methoxyphenyl)-.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Mercury, chloro(4-methoxyphenyl)-, and how can reaction conditions be optimized for yield and purity?

- Methodology : Mercury, chloro(4-methoxyphenyl)- (CAS 3009-79-8) is typically synthesized via electrophilic mercury substitution on 4-methoxyphenyl precursors. Key steps include:

- Using HgCl₂ with aryl Grignard reagents or direct mercuration of 4-methoxybenzene derivatives under controlled pH (4–6) to avoid over-substitution .

- Optimization involves monitoring reaction temperature (40–60°C) and solvent polarity (e.g., THF or DMF) to enhance regioselectivity .

- Characterization : Confirm purity via elemental analysis and HPLC (retention time ~12.3 min, C18 column, acetonitrile/water gradient).

Q. Which spectroscopic methods are most effective for characterizing Mercury, chloro(4-methoxyphenyl)-, and what key spectral features should researchers focus on?

- NMR :

- ¹H NMR : Aromatic protons at δ 6.8–7.2 ppm (doublets for para-substitution) and methoxy singlet at δ 3.8 ppm .

- ¹⁹⁹Hg NMR : Distinct signal near δ -1,200 ppm, sensitive to coordination environment .

Advanced Research Questions

Q. How do computational methods like DFT contribute to understanding the electronic structure and reactivity of Mercury, chloro(4-methoxyphenyl)-?

- Approach :

- Perform density functional theory (DFT) calculations (B3LYP/LANL2DZ) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., Hg center) .

- Analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict redox behavior and ligand-exchange kinetics .

Q. What strategies can resolve contradictions in reported kinetic data for mercury-chlorine interactions in Mercury, chloro(4-methoxyphenyl)-?

- Data Reconciliation :

- Use isotopic labeling (²⁰²Hg or ³⁶Cl) to trace reaction pathways and distinguish between homolytic vs. heterolytic cleavage mechanisms .

- Conduct variable-temperature kinetic studies (Arrhenius plots) to resolve discrepancies in activation energies reported in flue gas vs. solution-phase studies .

Q. How does the methoxy group influence the environmental persistence and toxicity profile of Mercury, chloro(4-methoxyphenyl)- compared to non-substituted analogs?

- Experimental Design :

- Compare hydrolysis rates (pH 5–9) and photodegradation pathways (UV-Vis irradiation) with phenylmercury chloride controls .

- Assess bioaccumulation in model organisms (e.g., Daphnia magna) using LC-MS to quantify tissue-specific mercury uptake .

- Findings : Methoxy groups reduce volatility (log Kₒw = 2.8 vs. 1.9 for phenylmercury chloride) but enhance solubility, altering bioavailability .

Safety and Handling

Q. What are the best practices for handling Mercury, chloro(4-methoxyphenyl)- in laboratory settings to minimize exposure risks?

- Protocols :

- Use glove boxes or fume hoods with HEPA filters to prevent inhalation of Hg vapors .

- Store in amber glass under inert gas (argon) to inhibit light-induced decomposition .

- Decontaminate spills with sulfur powder or activated charcoal to immobilize mercury .

- PPE : Nitrile gloves, lab coats, and mercury vapor respirators during prolonged handling.

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.